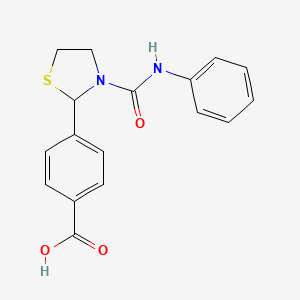

4-(3-(Phenylcarbamoyl)thiazolidin-2-yl)benzoic acid

Description

4-(3-(Phenylcarbamoyl)thiazolidin-2-yl)benzoic acid is a benzoic acid derivative featuring a thiazolidine ring substituted with a phenylcarbamoyl group at position 2. Its structure combines the planar aromatic benzoic acid moiety with the thiazolidine heterocycle, enabling interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic effects.

Properties

IUPAC Name |

4-[3-(phenylcarbamoyl)-1,3-thiazolidin-2-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c20-16(21)13-8-6-12(7-9-13)15-19(10-11-23-15)17(22)18-14-4-2-1-3-5-14/h1-9,15H,10-11H2,(H,18,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZPEUHFIHNYTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Phenylcarbamoyl)thiazolidin-2-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-aminothiazolidine with phenyl isocyanate to form the phenylcarbamoyl derivative. This intermediate is then reacted with 4-carboxybenzaldehyde under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Phenylcarbamoyl)thiazolidin-2-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring or the benzoic acid moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

Oxidation: Oxidized derivatives of the thiazolidine ring.

Reduction: Reduced forms of the phenylcarbamoyl group.

Substitution: Various substituted thiazolidine or benzoic acid derivatives.

Scientific Research Applications

4-(3-(Phenylcarbamoyl)thiazolidin-2-yl)benzoic acid has diverse applications in scientific research, including chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry

4-(3-(Phenylcarbamoyl)thiazolidin-2-yl)benzoic acid serves as a building block in synthesizing complex organic molecules.

Biology

This compound is investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays. Several studies indicate the potential of compounds with similar structures, such as para-aminobenzoic acid (PABA) analogs, as inhibitors against cholinesterase enzymes, which are relevant in the context of Alzheimer's disease . Benzylaminobenzoic acid, for instance, has demonstrated maximum inhibitory activity against cholinesterase enzymes . Additionally, coumarin-based heterocyclic compounds coupled with thiazole exhibit excellent acetylcholinesterase inhibitory activity, suggesting therapeutic applications for Alzheimer’s disease .

Medicine

4-(3-(Phenylcarbamoyl)thiazolidin-2-yl)benzoic acid is explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities. PABA compounds, which are structurally related, have shown anticancer, antibacterial, antiviral, antioxidant, and anti-inflammatory properties . Studies on benzilic acid-based 2-aryl-1,3-thiazolidin-4-one derivatives have demonstrated significant anticancer activity, indicating that compounds carrying a 2-aryl-1,3-thiazolidin-4-one scaffold can be evaluated as potentially promising anticancer agents .

Industry

4-(3-(Phenylcarbamoyl)thiazolidin-2-yl)benzoic acid is utilized in developing new materials and chemical processes.

Chemical Reactions

4-(3-(Phenylcarbamoyl)thiazolidin-2-yl)benzoic acid can undergo oxidation, reduction, and nucleophilic substitution reactions.

Oxidation

This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide. Oxidation results in oxidized derivatives of the thiazolidine ring.

Reduction

Reduction reactions can be carried out using reagents such as lithium aluminum hydride, leading to reduced forms of the phenylcarbamoyl group.

Mechanism of Action

The mechanism of action of 4-(3-(Phenylcarbamoyl)thiazolidin-2-yl)benzoic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenylcarbamoyl group may enhance binding affinity and specificity, while the benzoic acid moiety can contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include derivatives with variations in the heterocyclic core, carbamoyl substituents, or benzoic acid substitutions. Key examples from the literature are compared below:

Physicochemical Properties

- Solubility : The thiazolidine ring in the target compound may enhance solubility in polar solvents compared to purely aromatic analogues like 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzoic acid .

- Acidity : The benzoic acid moiety (pKa ~2.5) is common across analogues, but electron-withdrawing groups (e.g., nitro in ) or heterocycles (e.g., pyridine in BA-4356) can modulate acidity .

Biological Activity

4-(3-(Phenylcarbamoyl)thiazolidin-2-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₃N₃O₂S

- Molecular Weight : 328.4 g/mol .

- Structure : The compound features a thiazolidinone ring, which is known for its diverse pharmacological properties.

The biological activity of 4-(3-(Phenylcarbamoyl)thiazolidin-2-yl)benzoic acid is attributed to its interaction with various molecular targets, including enzymes and receptors involved in cancer progression and inflammation. The thiazolidinone moiety enhances the compound's ability to modulate biological pathways effectively.

Anticancer Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant anticancer properties. For instance:

- Case Study : A series of thiazolidinone derivatives were evaluated for their anticancer activity against multiple cancer cell lines. Notably, compounds similar to 4-(3-(Phenylcarbamoyl)thiazolidin-2-yl)benzoic acid showed promising inhibition rates against leukemia and CNS cancer cell lines .

| Compound | Cell Line | Inhibition (%) |

|---|---|---|

| 4g | MOLT-4 | 84.19 |

| 4p | SF-295 | 72.11 |

These results indicate the potential of these compounds as effective anticancer agents.

Anti-inflammatory Activity

Thiazolidinone derivatives are also recognized for their anti-inflammatory effects. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is influenced by various substituents on the aromatic rings and the thiazolidinone scaffold. Research has indicated that specific substitutions can enhance potency and selectivity for biological targets .

Recent Research Findings

A review published in 2021 highlighted the broad spectrum of biological activities associated with thiazolidinone compounds, including:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.